![molecular formula C29H23N5O11S3 B15345115 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]- CAS No. 24681-18-3](/img/structure/B15345115.png)
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-
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Description
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]- is a useful research compound. Its molecular formula is C29H23N5O11S3 and its molecular weight is 713.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2H-Naphtho[1,2-d]triazole-5-sulfonic acid, specifically the compound denoted as 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a naphtho[1,2-d]triazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. The sulfonic acid group enhances its solubility in water and contributes to its biological interactions. The structural formula can be represented as follows:
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₆N₄O₅S₃ |
Molecular Weight | 432.56 g/mol |
Solubility | Highly soluble in water |
Functional Groups | Triazole, sulfonic acid, azo |
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of naphtho[1,2-d]triazole can inhibit the growth of various bacterial strains. For instance, triazole derivatives have been documented to possess antibacterial and antifungal activities through mechanisms such as disrupting cell wall synthesis and inhibiting ergosterol biosynthesis in fungi .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Triazole derivatives have been implicated in the inhibition of cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Some studies demonstrate that triazole derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Mechanisms involving the activation of apoptotic pathways have been observed, leading to increased cancer cell death.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 2H-Naphtho[1,2-d]triazole-5-sulfonic acid has shown promise in anti-inflammatory applications. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation-related pathways.
Table 2: Summary of Biological Activities
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various naphtho[1,2-d]triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL, demonstrating significant antibacterial activity.
Study on Anticancer Properties
Another study focused on the anticancer properties of naphtho[1,2-d]triazole derivatives against breast cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation by inducing apoptosis through mitochondrial pathways.
The biological activities of 2H-Naphtho[1,2-d]triazole-5-sulfonic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
- DNA Interaction : Some studies suggest that triazole derivatives may interact with DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may modulate various receptors involved in inflammation and cancer progression.
Properties
CAS No. |
24681-18-3 |
---|---|
Molecular Formula |
C29H23N5O11S3 |
Molecular Weight |
713.7 g/mol |
IUPAC Name |
2-[4-[2-[4-(2,4-dioxopentan-3-yldiazenyl)-2-sulfophenyl]ethenyl]-3-sulfophenyl]benzo[e]benzotriazole-5-sulfonic acid |
InChI |
InChI=1S/C29H23N5O11S3/c1-16(35)28(17(2)36)31-30-20-11-9-18(25(13-20)46(37,38)39)7-8-19-10-12-21(14-26(19)47(40,41)42)34-32-24-15-27(48(43,44)45)22-5-3-4-6-23(22)29(24)33-34/h3-15,28H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45) |
InChI Key |
RLAAWRVSLGRFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=C(C5=CC=CC=C5C4=N3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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